
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C18H13FN2O2S and its molecular weight is 340.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photo-Degradation Behavior in Thiazole-Containing Compounds
Thiazole-containing compounds, including N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide, demonstrate unique photo-degradation behaviors. This phenomenon has been particularly studied in pharmaceutical compounds under development for treatments like overactive bladder. Such compounds can degrade into specific products under light exposure, a process analyzed using techniques like liquid chromatography tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) (Wu, Hong, & Vogt, 2007).
Antimicrobial Applications
Thiazole derivatives, such as the one , have been synthesized and evaluated for their antimicrobial properties. Studies have shown that certain fluorobenzamides containing thiazole and thiazolidine exhibit promising antimicrobial effects against a range of bacteria and fungi, indicating their potential in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Anticancer Evaluation
Compounds with a thiazole structure have been synthesized and tested for their efficacy against various cancer cell lines. Such compounds, including derivatives of this compound, have shown moderate to excellent anticancer activity in comparison to reference drugs in tests against breast, lung, colon, and ovarian cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Pharmacological Applications
These compounds have also been evaluated for various pharmacological activities, including anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities. This highlights their potential in a range of therapeutic applications beyond their antimicrobial and anticancer properties (Gurupadayya, Gopal, Padmashali, & Manohara, 2008).
特性
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2S/c1-11(22)16-15(12-5-3-2-4-6-12)20-18(24-16)21-17(23)13-7-9-14(19)10-8-13/h2-10H,1H3,(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVPYRYYPRREEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816846 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2360652.png)

![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one](/img/structure/B2360656.png)

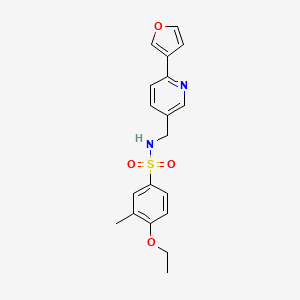
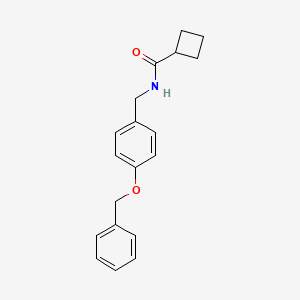

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2360666.png)
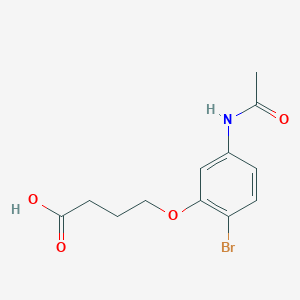
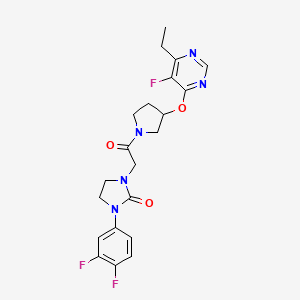
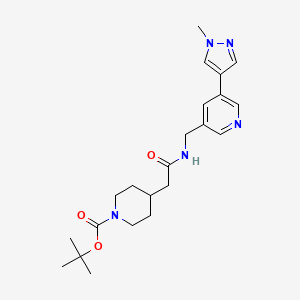
![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2360672.png)


